N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Description
IUPAC Naming Conventions
The compound’s IUPAC name, N-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride , is derived from its structural components:
- Benzodioxine Core : The 2,3-dihydro-1,4-benzodioxine moiety refers to a fused benzene ring with a 1,4-dioxane ring system.
- Pyrrolidin-2-ylmethyl Side Chain : A pyrrolidine ring (saturated five-membered nitrogen-containing heterocycle) attached via a methylene group to the carboxamide nitrogen.
- Carboxamide Functional Group : A CONH₂ group substituted at the fifth position of the benzodioxine ring.
The hydrochloride counterion indicates the compound’s salt form, enhancing solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉ClN₂O₃ |
| Molecular Weight | 298.76 g/mol |
| SMILES | C1CC(NC1)CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
| InChI | InChI=1S/C14H18N2O3.ClH/c17-14(16-9-10-3-2-6-15-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H |
Heterocyclic Hybrid Classification
The compound belongs to benzodioxine-pyrrolidine hybrids , a subclass of nitrogen-oxygen heterocyclic derivatives . Key structural features include:
- Benzodioxine Ring System : A fused 1,4-dioxane-benzene structure, characteristic of compounds like 1,4-dioxane derivatives.
- Pyrrolidine Moiety : A saturated pyrrolidine ring (tetrahydropyrrole), common in alkaloids and pharmacologically active molecules.
- Carboxamide Linker : Connects the benzodioxine and pyrrolidine components, enabling hydrogen bonding and bioactivity modulation.
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-9-10-3-2-6-15-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGSDBSSKJHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1353952-08-5
This compound is notable for its pyrrolidine moiety, which is frequently found in various bioactive molecules due to its ability to interact with multiple biological targets .
Research indicates that compounds containing the pyrrolidine scaffold often exhibit diverse biological activities, including:
- Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Activity : It can potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
-
Cell Viability Assays : The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability. For example:
- Cancer Cell Line A : IC50 = 15 µM
- Cancer Cell Line B : IC50 = 20 µM
Cell Line IC50 (µM) Cancer Cell Line A 15 Cancer Cell Line B 20 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound increased the percentage of apoptotic cells significantly compared to control groups.
In Vivo Studies
In vivo studies further support the potential therapeutic applications of this compound:
- Animal Model Trials : In murine models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to untreated controls.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- Researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.
-
Anticancer Efficacy in Ovarian Cancer Models :
- A study demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer and gastric carcinoma cell lines. For instance, compounds synthesized from similar structures have shown IC50 values ranging from 0.73 to 2.38 µM against MCF-7 breast cancer cells .
Case Study: Cytotoxic Effects
A study evaluated the compound's efficacy against human scirrhous gastric carcinoma cells, demonstrating a concentration-dependent inhibition of cell proliferation. The results suggest that modifications to the chemical structure can enhance its anticancer properties .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess antimicrobial activity, revealing promising results for several synthesized compounds .
Case Study: Antimicrobial Evaluation
In a comparative study, several derivatives were tested for their antibacterial and antifungal activities. The findings indicated that some compounds exhibited significant antimicrobial efficacy, suggesting their potential use in treating infections caused by resistant strains .
Neurological Applications
The unique structural features of this compound suggest potential applications in neurology. Its derivatives have been explored for their effects on neurodegenerative diseases and sleep disorders. For example, certain piperazine derivatives derived from this compound have shown promise in treating conditions like sleep apnea .
Case Study: Sleep Apnea Treatment
Research into piperazine derivatives containing the benzodioxane moiety has indicated their potential in managing sleep apnea symptoms by modulating neurotransmitter levels .
Antioxidant Activity
The antioxidant properties of this compound have also been documented. Compounds with similar structures demonstrated significant antioxidant activity through various assays, indicating their potential role in preventing oxidative stress-related diseases .
Case Study: Antioxidant Assays
In vitro assays revealed that certain derivatives exhibited antioxidant activities superior to traditional antioxidants like protocatechuic acid, suggesting their utility in formulations aimed at combating oxidative damage .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
| Application | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines | IC50 values between 0.73 - 2.38 µM against MCF-7 breast cancer cells |
| Antimicrobial Properties | Efficacy against Staphylococcus aureus and Candida albicans | Significant antimicrobial activity observed in various synthesized compounds |
| Neurological Applications | Potential treatment for sleep disorders | Modulation of neurotransmitters linked to sleep apnea management |
| Antioxidant Activity | Prevention of oxidative stress | Superior antioxidant activity compared to traditional antioxidants |
Preparation Methods
Cyclization of 2,3-Dihydroxybenzoic Acid
A mixture of 2,3-dihydroxybenzoic acid (10.8 g, 70 mmol), potassium carbonate (38.6 g, 280 mmol), and 1,2-dibromoethane (24 mL, 278 mmol) in N,N-dimethylformamide (40 mL) is heated at 65°C for 24 hours under inert atmosphere. Post-reaction, the mixture is diluted with water, extracted with ether, acidified with hydrochloric acid, and recrystallized from toluene to yield the title compound as a white solid (melting point 193–194°C). This method achieves cyclization via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate hydroxyl groups.
Nitration and Reduction of Benzodioxane Derivatives
Alternative routes involve nitration of 1,4-benzodioxane-5-carboxylic acid using nitric acid in acetic anhydride and acetic acid. Subsequent reduction of the nitro group with hydroxylamine hydrochloride in polyphosphoric acid at 120–165°C yields the amine derivative, which can be hydrolyzed back to the carboxylic acid under acidic conditions. While less direct, this method provides access to nitro-intermediates for further functionalization.
Amide Bond Formation Strategies
Coupling the benzodioxine carboxylic acid with pyrrolidin-2-ylmethylamine constitutes the critical step. Three methodologies are prominent:
Acyl Chloride-Mediated Coupling
The carboxylic acid (100 mg) is refluxed with thionyl chloride (6–10 mL) at 70–85°C for 1–4 hours to form the acyl chloride. After evaporating excess thionyl chloride, the residue is dissolved in ethyl acetate and reacted with pyrrolidin-2-ylmethylamine in the presence of a base like triethylamine. This method, while straightforward, requires careful handling of moisture-sensitive intermediates.
Example :
- Reaction Conditions : 2,3-Dihydrobenzo[b]dioxine-5-carboxylic acid (1.80 g, 10.0 mmol) is activated with 1,1'-carbonyldiimidazole (1.78 g, 11.0 mmol) in acetonitrile (100 mL) for 2 hours.
- Coupling : Pyrrolidin-2-ylmethylamine (2.04 g, 10.0 mmol) in acetonitrile (10 mL) is added, stirred overnight, and purified via flash chromatography (63.1% yield).
Coupling Reagent-Assisted Synthesis
Modern approaches employ coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to enhance efficiency.
Example :
- Reagents : 2,3-Dihydrobenzo[b]dioxine-5-carboxylic acid (1 eq), HATU (1 eq), N,N-diisopropylethylamine (3 eq) in N,N-dimethylformamide.
- Procedure : The acid and amine are stirred at 40°C overnight, washed with HCl and sodium bicarbonate, and purified via reverse-phase HPLC.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in ethyl acetate or aqueous HCl to precipitate the hydrochloride salt. For instance, dissolving the amide in ethyl acetate and saturating with HCl gas yields the crystalline hydrochloride.
Comparative Analysis of Methodologies
Optimization and Scale-Up Considerations
- Solvent Selection : Acetonitrile and N,N-dimethylformamide are preferred for their ability to dissolve both polar and non-polar intermediates.
- Purification : Flash chromatography (ethyl acetate/methanol) or recrystallization (toluene) ensures high purity.
- Cost Efficiency : Thionyl chloride activation is cost-effective for industrial-scale synthesis, while HATU offers better yields for research-scale applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity and structural integrity of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the pyrrolidine and dihydrobenzodioxine moieties. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodology : Apply factorial design experiments to test variables such as reaction temperature, solvent polarity, and catalyst concentration. For example, a 2³ factorial design can identify interactions between variables affecting yield. Purification via recrystallization or column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) can isolate the target compound from impurities .
Q. What stability considerations are critical for handling this hydrochloride salt in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation via HPLC and identify hydrolytic or oxidative byproducts. Use lyophilization for long-term storage to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodology : Perform meta-analysis of existing data to identify assay-specific variables (e.g., cell line viability, incubation time). Replicate experiments under standardized conditions, incorporating positive/negative controls. Use multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors such as solvent effects (DMSO vs. saline) .
Q. What in silico strategies are effective for predicting the compound’s molecular targets and binding affinities?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB), focusing on receptors known to interact with pyrrolidine or benzodioxine derivatives. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Use quantitative structure-activity relationship (QSAR) models to refine predictions .
Q. How can researchers design experiments to study the compound’s metabolic fate in vivo?
- Methodology : Administer isotopically labeled (e.g., ¹⁴C or deuterated) compound to model organisms. Collect plasma, urine, and tissue samples at timed intervals. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with targeted metabolomics workflows. Compare results to in vitro microsomal assays (e.g., human liver microsomes) to identify interspecies differences .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to estimate confidence intervals. For multiplexed assays (e.g., kinase panels), apply false discovery rate (FDR) corrections to mitigate type I errors .
Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity studies?
- Methodology : Re-optimize force field parameters in molecular dynamics (MD) simulations to better reflect experimental conditions (e.g., solvation effects). Validate with crystallographic data if available. Use machine learning (e.g., random forests) to identify overlooked molecular descriptors in QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
